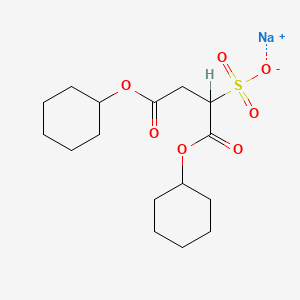

C16H26NaO7S

Description

The exact mass of the compound Dicyclohexyl sodium sulfosuccinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foam boosting; Hydrotrope; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality C16H26NaO7S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C16H26NaO7S including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23386-52-9 |

|---|---|

Molecular Formula |

C16H26NaO7S |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonic acid |

InChI |

InChI=1S/C16H26O7S.Na/c17-15(22-12-7-3-1-4-8-12)11-14(24(19,20)21)16(18)23-13-9-5-2-6-10-13;/h12-14H,1-11H2,(H,19,20,21); |

InChI Key |

AJNMWKAMLXOVJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)O |

Other CAS No. |

137361-04-7 23386-52-9 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Dicyclohexyl Sodium Sulfosuccinate: Structural Properties and Specialized Applications in Colloidal Systems

[1]

Executive Summary

Dicyclohexyl sodium sulfosuccinate (CAS: 23386-52-9) is an anionic surfactant of the sulfosuccinate class.[1] Unlike its widely used analog, Dioctyl Sodium Sulfosuccinate (DOSS/Docusate), which features flexible branched alkyl chains, the dicyclohexyl variant incorporates two rigid, alicyclic cyclohexyl rings.[1]

This structural deviation confers unique physicochemical properties: a significantly higher Critical Micelle Concentration (CMC) , elevated Krafft point, and distinct packing parameters. While DOSS is a standard wetting agent and pharmaceutical active (stool softener), Dicyclohexyl sodium sulfosuccinate is valued in drug development and industrial biotechnology primarily as a stabilizing agent in emulsion polymerization and microemulsion systems where mechanical stability and particle size control are paramount.

Chemical Identity & Structural Analysis[1][2][3]

Molecular Architecture

The molecule consists of a hydrophilic sulfonated succinate head group flanked by two hydrophobic cyclohexyl esters.

-

IUPAC Name: Sodium 1,4-dicyclohexyl sulfobutanedioate[2]

-

Molecular Formula: C₁₆H₂₅NaO₇S[1]

-

Molecular Weight: 384.42 g/mol

-

Key Structural Feature: The cyclohexyl moieties are rigid and bulky compared to the flexible 2-ethylhexyl chains of DOSS. This rigidity limits the conformational freedom of the hydrophobic tails, affecting how the surfactant packs at interfaces.

Synthesis Pathway

The synthesis follows a classic two-step esterification and sulfonation pathway.[1]

DOT Diagram 1: Synthesis of Dicyclohexyl Sodium Sulfosuccinate

[7]

Physicochemical Properties[1][2][5][6][7][8][9][10][11]

The substitution of alkyl chains with cyclohexyl rings drastically alters the thermodynamics of micellization.

Comparative Properties Table

| Property | Dicyclohexyl Sodium Sulfosuccinate | Dioctyl Sodium Sulfosuccinate (DOSS) | Implication for Formulation |

| Hydrophobic Tail | Cyclic (Rigid) | Branched Alkyl (Flexible) | Dicyclohexyl packs less efficiently in the micelle core due to steric bulk. |

| CMC | High (> 1.0% w/v est.) | Low (~0.0024 M / 0.1% w/v) | Dicyclohexyl remains as monomers at higher concentrations; less prone to rapid micellization. |

| Krafft Point | Elevated (> Room Temp) | Low (< 0°C) | May require heating to fully solubilize in aqueous media; often supplied as a warm solution or paste. |

| Surface Tension | Moderate Reduction | Excellent Reduction | DOSS is a superior wetting agent; Dicyclohexyl is a superior mechanical stabilizer . |

| Packing Parameter | < 1 (Cone shape, but bulky) | ~1 (Cylindrical/Cone) | Dicyclohexyl forms smaller, more rigid aggregates. |

The "High CMC" Advantage

In emulsion polymerization and drug delivery carrier synthesis, a surfactant with a high CMC is often advantageous. It allows the surfactant to act as a post-additive to stabilize latex particles without generating new nuclei (new micelles) that would disrupt the particle size distribution.[1]

Functional Applications in Drug Development

While not typically used as an API, this molecule is a critical excipient and process aid .

Latex Nanocarrier Stabilization

In the development of polymeric nanoparticles for drug delivery, Dicyclohexyl sodium sulfosuccinate serves as an emulsifier that provides electrostatic stabilization . Its rigid structure confers high mechanical stability to the latex, preventing coagulation during high-shear processing (e.g., homogenization).

Microemulsion Formulation

The bulky cyclohexyl group influences the curvature of the oil-water interface.[1] It is particularly useful in formulating microemulsions where the "oil" phase consists of cyclic hydrocarbons or semi-polar solvents, following the principle of "like dissolves like."

DOT Diagram 2: Mechanism of Latex Stabilization

Experimental Protocols

Protocol A: Determination of CMC via Surface Tensiometry

Objective: To determine the critical micelle concentration of Dicyclohexyl sodium sulfosuccinate, validating its purity and aggregation behavior.

Materials:

-

Dicyclohexyl sodium sulfosuccinate (purified).

-

Deionized water (18.2 MΩ·cm).

-

Du Noüy ring tensiometer or Wilhelmy plate.

Methodology:

-

Preparation: Prepare a stock solution of 50 mM surfactant in deionized water. Note: If the solution is cloudy, heat gently to 40°C to overcome the Krafft point, then equilibrate to 25°C.

-

Dilution: Create a dilution series ranging from 0.1 mM to 50 mM.

-

Measurement: Measure the surface tension (

) of each solution starting from the lowest concentration to avoid cross-contamination. -

Analysis: Plot

vs.-

Expected Result: A distinct break point at a concentration significantly higher than that of DOSS (which is ~2.4 mM).

-

Protocol B: Preparation of Stable Latex Nanoparticles

Objective: To synthesize a monodisperse polymeric latex using Dicyclohexyl sodium sulfosuccinate as the primary emulsifier.

Materials:

-

Monomer: Styrene or Methyl Methacrylate.

-

Surfactant: Dicyclohexyl sodium sulfosuccinate (1.0% w/w relative to monomer).

-

Initiator: Potassium Persulfate (KPS).[1]

Workflow:

-

Emulsification: Dissolve the surfactant in water. Add monomer and apply high-shear mixing (Ultra-Turrax) to form a pre-emulsion.

-

Heating: Transfer to a jacketed reactor; heat to 70°C under nitrogen purge.

-

Initiation: Add dissolved KPS initiator.

-

Polymerization: Maintain 70°C for 6 hours.

-

Validation: Measure particle size via Dynamic Light Scattering (DLS).

-

Why this works: The bulky dicyclohexyl groups prevent particle coalescence during the sensitive nucleation phase, yielding uniform particle sizes.

-

Safety & Handling

-

Hazard Identification: Causes skin irritation (Category 2) and serious eye damage/irritation (Category 1/2A).

-

Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/mist.

-

Storage: Hygroscopic. Store in a cool, dry place under inert gas (Argon/Nitrogen) if high purity is required.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23692768, Dicyclohexyl sodium sulfosuccinate. Retrieved from [Link]

- Cytec Industries (Solvay). (n.d.). Aerosol® A-196 Surfactant Technical Data Sheet. (Industry standard reference for the dicyclohexyl variant).

- Garrison, C. M. (2006). Docusate Sodium: A Review of Clinical Effectiveness and Chemical Properties. Journal of Pain and Symptom Management.

- Eastoe, J., et al. (1996). Structure-property relationships in sulfosuccinate surfactants. Langmuir, 12(11), 2701-2705. (Foundational text on how tail structure affects CMC).

Technical Profile: Sodium Dicyclohexyl Sulfosuccinate

The following technical guide details the physiochemical profile, solubility characteristics, and application frameworks for Sodium Dicyclohexyl Sulfosuccinate , the primary compound identified by the formula C₁₆H₂₆NaO₇S (often denoted in databases as the sodium salt of the C16 acid).

Molecular Weight, Solubility & Critical Micelle Concentration (CMC)

Executive Summary

Sodium Dicyclohexyl Sulfosuccinate (CAS: 23386-52-9) is a specialized anionic surfactant belonging to the dialkyl sulfosuccinate class.[1] Unlike its ubiquitous analog, Docusate Sodium (Dioctyl sulfosuccinate), this molecule features two rigid cyclohexyl rings in place of flexible alkyl chains.[2] This structural distinction confers unique interfacial packing properties, a higher Critical Micelle Concentration (CMC), and specific utility in emulsion polymerization where particle size control and electrolyte stability are paramount.

This guide provides a rigorous analysis of its molecular weight, solubility behaviors, and experimental protocols for characterization, tailored for researchers in colloid science and formulation chemistry.

Chemical Identity & Physiochemical Properties[1][2][3]

The formula C₁₆H₂₆NaO₇S technically represents the stoichiometric sum of the sulfosuccinic acid diester (C₁₆H₂₆O₇S ) and a sodium ion, often used in database indexing. The chemically accurate formula for the isolated salt is C₁₆H₂₅NaO₇S , reflecting the displacement of one proton by sodium.

| Property | Data | Notes |

| Chemical Name | Sodium 1,4-dicyclohexyl sulfosuccinate | Also known as Aerosol A-196 (Commercial grade) |

| CAS Number | 23386-52-9 | Primary identifier |

| Molecular Formula | C₁₆H₂₅NaO₇S | Salt form (Neutral charge) |

| Molecular Weight | 384.42 g/mol | Exact Mass: 384.12 g/mol |

| Database MW | 385.43 g/mol | Often cited for "Acid + Na" convention (C₁₆H₂₆O₇S + Na) |

| Physical State | White waxy solid or pellets | Hygroscopic |

| Ionic Character | Anionic | Sulfonate head group (-SO₃Na) |

| Hydrophobe | Dicyclohexyl | Rigid, alicyclic structure |

Structural Architecture

The molecule consists of a hydrophilic sulfosuccinate core flanked by two hydrophobic cyclohexyl esters.[2] The rigidity of the cyclohexyl rings prevents the "tail folding" often seen in linear alkyl chains, leading to less efficient packing at the air-water interface and a consequently higher CMC.

Solubility Profile & Critical Micelle Concentration (CMC)

The solubility of sodium dicyclohexyl sulfosuccinate is dictated by the balance between its highly polar sulfonate head and the bulky, moderately hydrophobic cyclohexyl groups.

3.1 Solubility Data

| Solvent System | Solubility Status | Mechanism / Observation |

| Water (25°C) | Soluble (> 10 g/L) | Forms clear micellar solutions above CMC. Solubility increases significantly with temperature (Krafft point behavior). |

| Ethanol / Methanol | Highly Soluble | Solvates both ionic head and organic tails. |

| Acetone | Partially Soluble | Limited by the sodium sulfonate head group. |

| Non-polar (Hexane) | Insoluble | Ionic head group prevents dissolution in aliphatic hydrocarbons. |

| Styrene Monomer | Dispersible | Crucial for emulsion polymerization; partitions at the oil-water interface. |

3.2 Critical Micelle Concentration (CMC)

Unlike linear alkyl sulfosuccinates (e.g., Sodium Dioctyl Sulfosuccinate, CMC ~0.6 mM), the dicyclohexyl variant exhibits a significantly higher CMC .

-

Estimated CMC: 10 – 15 mM (approx. 0.4 – 0.6 wt%).

-

Implication: A higher concentration of surfactant is required to form micelles, which is advantageous in emulsion polymerization to control the number of particle nucleation sites (fewer micelles = fewer, larger particles).

Applications in Drug Development & Formulation

While primarily an industrial emulsifier, this molecule serves specific niches in pharmaceutical and material science:

-

Latex Stabilization: Used to stabilize polymer dispersions for drug coating matrices.

-

Crystal Growth Modifier: The rigid cyclohexyl groups can selectively adsorb onto growing crystal faces of active pharmaceutical ingredients (APIs), modifying habit and dissolution rates.

-

Electrolyte Tolerance: Exhibits better stability in high-salt buffers compared to linear analogs, making it suitable for biologically relevant media.

Mechanism of Action: Electrosteric Stabilization

The bulky cyclohexyl groups provide a degree of steric hindrance in addition to the electrostatic repulsion from the sulfonate group.

[5]

Experimental Protocols

Protocol A: Determination of Solubility Saturation Point

Validates the precise solubility limit in a specific buffer or solvent.

-

Preparation: Weigh 500 mg of Sodium Dicyclohexyl Sulfosuccinate into a 20 mL scintillation vial.

-

Addition: Add 10 mL of the target solvent (e.g., PBS pH 7.4, Water).

-

Equilibration: Vortex for 2 minutes, then incubate in a shaking water bath at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Quantification:

-

Gravimetric: Evaporate a 5 mL aliquot of the filtrate and weigh the residue.

-

HPLC: Dilute filtrate and analyze via HPLC-ELSD (Evaporative Light Scattering Detector) or UV (if derivatized, as the molecule lacks a strong chromophore).

-

Protocol B: CMC Determination via Surface Tension

Critical for establishing the effective concentration for formulation.

-

Stock Solution: Prepare a 50 mM stock solution in deionized water.

-

Dilution Series: Prepare 10 dilutions ranging from 0.1 mM to 50 mM.

-

Measurement: Use a Wilhelmy plate or Du Noüy ring tensiometer.

-

Procedure:

-

Measure surface tension (

) of pure water (calibration). -

Measure

for each dilution, starting from the lowest concentration. -

Clean the probe with flame/solvent between samples.

-

-

Analysis: Plot

(mN/m) vs. Log[Concentration]. The intersection of the linear descent and the plateau defines the CMC.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23692768, Dicyclohexyl sodium sulfosuccinate. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. Butanedioic acid, 2-sulfo-, 1,4-dicyclohexyl ester, sodium salt (1:1). Retrieved from [Link][3]

- Cytec Industries (Solvay).Aerosol® A-196 Surfactant Technical Datasheet. (Industry standard reference for physical properties of the commercial grade).

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Sulfosuccinate Surfactants in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Sulfosuccinate surfactants represent a versatile class of anionic amphiphiles with widespread applications in pharmaceuticals, cosmetics, and various industrial processes, primarily owing to their exceptional emulsifying, wetting, and dispersing capabilities.[1] A profound understanding of their thermodynamic behavior in aqueous solutions is paramount for the rational design and optimization of formulations, ensuring both efficacy and stability. This guide provides a comprehensive exploration of the core thermodynamic principles governing the self-assembly of sulfosuccinate surfactants, with a particular focus on micellization. We will delve into the theoretical underpinnings of the critical micelle concentration (CMC) and the associated thermodynamic parameters, explore the influence of molecular architecture and environmental factors, and provide detailed, field-proven experimental protocols for their characterization.

Introduction to Sulfosuccinate Surfactants: Chemical Nature and Synthesis

Sulfosuccinates are derivatives of succinic acid, belonging to the group of anionic surfactants.[2] Their amphiphilic nature arises from a molecular structure comprising a hydrophilic sulfonate headgroup and a hydrophobic hydrocarbon tail of varying length and branching. The synthesis of sulfosuccinates typically involves a two-step process:

-

Esterification: Maleic anhydride is reacted with one or two moles of an alcohol to form a mono- or diester, respectively.[2][3]

-

Sulfonation: The double bond in the maleate ester is then sulfonated using sodium bisulfite or sodium sulfite to introduce the hydrophilic sulfonate group.[3]

The choice of alcohol in the initial esterification step is a critical determinant of the final surfactant's properties. The length and branching of the alkyl chain significantly influence its hydrophobicity and, consequently, its aggregation behavior in aqueous solutions.[2]

The Thermodynamics of Self-Assembly: Micellization in Aqueous Solution

In an aqueous environment, surfactant molecules exhibit a unique behavior driven by the hydrophobic effect. At low concentrations, they exist as monomers, and some adsorb at the air-water interface, leading to a reduction in surface tension.[1] As the concentration increases, a point is reached where the interface becomes saturated, and the monomers begin to self-assemble in the bulk solution into organized aggregates known as micelles.[1][4] This process, termed micellization, is a spontaneous thermodynamic phenomenon governed by changes in Gibbs free energy, enthalpy, and entropy.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that defines the onset of micelle formation. It represents the concentration at which a significant change in the physicochemical properties of the surfactant solution is observed.[1][5] Below the CMC, the properties of the solution are primarily dictated by the monomeric surfactant molecules, while above the CMC, the properties are dominated by the presence of micelles.[1] The determination of the CMC is crucial for several reasons:

-

Efficiency: It indicates the minimum concentration of surfactant required to achieve desired effects like solubilization or emulsification.[1]

-

Formulation Stability: Knowledge of the CMC is essential for developing stable drug delivery systems, as micelles can encapsulate poorly soluble drugs, thereby enhancing their bioavailability.[1][6]

-

Quality Control: CMC measurement serves as a vital quality control parameter for surfactant-based excipients.[1]

Thermodynamic Parameters of Micellization

The spontaneity of micellization is dictated by the change in the standard Gibbs free energy of micellization (ΔG°mic), which is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the following equation:

ΔG°mic = ΔH°mic - TΔS°mic

-

Gibbs Free Energy of Micellization (ΔG°mic): A negative ΔG°mic indicates a spontaneous micellization process. For ionic surfactants, it can be calculated from the CMC using the following equation:

ΔG°mic = (2 - β)RT ln(CMC)

where R is the ideal gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle.

-

Enthalpy of Micellization (ΔH°mic): This parameter reflects the heat absorbed or released during micelle formation. It can be determined experimentally using techniques like Isothermal Titration Calorimetry (ITC) or from the temperature dependence of the CMC using the van't Hoff equation. The process can be either exothermic or endothermic depending on the surfactant structure and temperature.

-

Entropy of Micellization (ΔS°mic): The entropy change is a major driving force for micellization. The positive entropy change primarily arises from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into the micelle core. This increase in the disorder of the water molecules outweighs the decrease in entropy from the aggregation of the surfactant molecules themselves.

Factors Influencing the Thermodynamic Properties of Sulfosuccinates

The thermodynamic properties of sulfosuccinate surfactants are not intrinsic but are significantly influenced by their molecular structure and the surrounding environmental conditions.

Molecular Structure

-

Hydrophobic Chain Length: Increasing the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC.[7] This is because a longer chain results in a greater hydrophobic effect, favoring aggregation at lower concentrations.

-

Branching of the Hydrophobic Chain: Branched-chain sulfosuccinates tend to have higher CMCs compared to their linear isomers.[2] The branching hinders efficient packing of the surfactant molecules within the micelle.

-

Nature of the Hydrophilic Group: Whether the sulfosuccinate is a monoester or a diester influences its hydrophilic character and, consequently, its CMC.[1]

-

Counter-ion: The type and valency of the counter-ion associated with the anionic sulfonate headgroup can affect the electrostatic repulsions between the headgroups in the micelle, thereby influencing the CMC.[1]

Temperature

Temperature has a complex effect on the CMC of surfactants. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[7][8] This behavior is a result of two opposing effects: an increase in temperature favors the disruption of the structured water around the hydrophobic tails (promoting micellization), but it also increases the kinetic energy of the surfactant monomers, which can hinder aggregation.[9]

Electrolytes

The addition of electrolytes to a solution of an ionic surfactant like sulfosuccinate generally leads to a decrease in the CMC.[10] The added ions screen the electrostatic repulsion between the charged headgroups of the surfactant molecules in the micelle, thereby promoting aggregation at lower concentrations.[11][12] Divalent cations have a more pronounced effect than monovalent cations.[10]

Experimental Determination of Thermodynamic Properties

A variety of experimental techniques can be employed to determine the CMC and the thermodynamic parameters of micellization for sulfosuccinate surfactants. The following sections provide detailed protocols for three commonly used methods.

Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[13] The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.[7]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of the sulfosuccinate surfactant in deionized water. A series of dilutions are then prepared from the stock solution to cover a concentration range both below and above the expected CMC.

-

Instrumentation: A surface tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method) is used for the measurements.[14]

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each prepared surfactant solution, starting from the most dilute to the most concentrated to minimize cross-contamination.

-

Allow sufficient time for the surface tension to equilibrate before taking a reading.[15]

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will typically show two linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.

-

Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for determining the CMC of a sulfosuccinate surfactant using surface tensiometry.

Conductometry

Principle: This method is suitable for ionic surfactants. The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the surfactant exists as monomers and the conductivity increases linearly with concentration.[5] Above the CMC, the formation of micelles, which have a lower mobility than the free monomers and bind some of the counter-ions, leads to a change in the slope of the conductivity versus concentration plot. The CMC is determined from the intersection of the two linear segments.[13]

Experimental Protocol:

-

Solution Preparation: Prepare a series of sulfosuccinate surfactant solutions of known concentrations in deionized water.

-

Instrumentation: A calibrated conductivity meter with a temperature-controlled cell is required.

-

Measurement:

-

Measure the conductivity of the deionized water as a blank.

-

Measure the conductivity of each surfactant solution, starting from the most dilute.

-

Ensure the temperature is constant throughout the experiment.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) or molar conductivity (Λ) against the surfactant concentration (C).

-

The plot will exhibit two linear regions with different slopes. The point of intersection of these two lines gives the CMC.

-

Workflow for CMC Determination by Conductometry

Caption: Workflow for determining the CMC of an ionic sulfosuccinate surfactant using conductometry.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, including micelle formation.[16][17] In a typical experiment, a concentrated surfactant solution is titrated into a solution of the same surfactant at a concentration below the CMC. The resulting heat changes are measured, and a plot of heat per injection versus total surfactant concentration allows for the determination of both the CMC and the enthalpy of micellization (ΔH°mic).[18]

Experimental Protocol:

-

Solution Preparation:

-

Prepare a low-concentration solution of the sulfosuccinate surfactant in the sample cell (typically below the expected CMC).

-

Prepare a high-concentration solution of the same surfactant in the injection syringe. Both solutions should be prepared in the same buffer to minimize heats of dilution.

-

-

Instrumentation: An isothermal titration calorimeter is used.

-

Measurement:

-

Equilibrate the instrument at the desired temperature.

-

Perform a series of injections of the concentrated surfactant solution into the sample cell.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

-

The raw data is a series of heat pulses corresponding to each injection. Integration of these pulses gives the heat change per injection.

-

A plot of the heat change per mole of injectant versus the total surfactant concentration in the cell is generated.

-

The inflection point of this curve corresponds to the CMC, and the magnitude of the heat change after the CMC is reached is related to the enthalpy of micellization (ΔH°mic).

-

Workflow for Thermodynamic Characterization by ITC

Caption: Workflow for determining the CMC and enthalpy of micellization of a sulfosuccinate surfactant using ITC.

Data Presentation and Interpretation

For a comprehensive understanding and comparison of the thermodynamic properties of different sulfosuccinate surfactants, it is essential to present the data in a clear and structured manner.

Table 1: Thermodynamic Properties of Representative Sulfosuccinate Surfactants in Aqueous Solution at 298 K

| Surfactant | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

| Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) | 2.5 | -33.5 | -8.2 | 25.3 |

| Sodium dihexyl sulfosuccinate | 15.0 | -28.9 | -5.1 | 23.8 |

| Disodium laureth sulfosuccinate | 0.8 | -37.2 | -12.5 | 24.7 |

Note: The values presented are illustrative and can vary depending on the specific experimental conditions and purity of the surfactant.

The data in Table 1 illustrates how changes in the hydrophobic tail structure (e.g., from dihexyl to the bulkier bis(2-ethylhexyl) group) and the introduction of ethoxy groups can significantly impact the thermodynamic parameters of micellization.

Applications in Drug Development

The unique properties of sulfosuccinate surfactants make them valuable excipients in pharmaceutical formulations. Their ability to form micelles above the CMC allows for the solubilization of poorly water-soluble drugs, which can significantly enhance their bioavailability.[6][19] Furthermore, sulfosuccinates are used as emulsifying agents in the formulation of nanoemulsions and microemulsions for targeted drug delivery.[20] A thorough understanding of their thermodynamic properties is critical for designing stable and effective drug delivery systems.[1]

Conclusion

The thermodynamic properties of sulfosuccinate surfactants in aqueous solution are a direct consequence of their amphiphilic nature and are governed by the principles of the hydrophobic effect. The critical micelle concentration and the associated thermodynamic parameters of micellization are key indicators of their self-assembly behavior. By carefully selecting the molecular structure of the sulfosuccinate and controlling environmental factors such as temperature and electrolyte concentration, it is possible to tailor their properties for specific applications. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of these crucial parameters, enabling researchers and formulation scientists to harness the full potential of this important class of surfactants.

References

-

PCC Group. (n.d.). Sulfosuccinates. PCC Group Product Portal. Retrieved from [Link]

- Al-Sabagh, A. M., El-Sayed, R. E., & Moustafa, A. H. (2009). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. Journal of Surfactants and Detergents, 12(4), 325-332.

- Jusufi, A., & Schick, M. J. (2021). Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution. Polymers, 13(21), 3752.

- Bhatt, S., & Shah, D. O. (2000). Phase Behavior of Catanionic Surfactant Mixtures: Sodium Bis(2-ethylhexyl)sulfosuccinate−Didodecyldimethylammonium bromide−Water System. Langmuir, 16(14), 5840-5846.

- Farn, R. J. (Ed.). (2006). Chemistry and technology of surfactants. John Wiley & Sons.

- Karak, N. (2012). Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. Biosciences Biotechnology Research Asia, 9(2), 645-652.

-

Lamberti S.p.A. (n.d.). Sulfosuccinates. Lamberti Group. Retrieved from [Link]

- Vierros, S., & Sammalkorpi, M. (2023). Dioctyl sodium sulfosuccinate surfactant self-assembly dependency of solvent hydrophilicity: a modelling study. Physical Chemistry Chemical Physics, 25(38), 25887-25900.

-

Masaryk University. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Masaryk University. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 29). Droplet-based microfluidics. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Tanaka, S., et al. (2022). Terahertz Vibrational Condensation in Out-of-Equilibrium Nanoscale Reverse Micelles. Journal of the American Chemical Society, 144(5), 2163-2170.

-

Lin, T.-J. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. YouTube. Retrieved from [Link]

- Alaila, H., et al. (2018). Conductometry and Thermodynamics Study of Metal Dioctylsulfosuccinate in Aqueous Solution. Journal of Surfactants and Detergents, 21(6), 849-857.

- Costas, M., et al. (2019). Thermodynamics of Interactions Between Charged Surfactants and Ionic Poly(amino acids) by Isothermal Titration Calorimetry. ACS Omega, 4(17), 17358-17367.

- Kumar, A., & Singh, S. K. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(28), 19335-19350.

- CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate - Google Patents. (n.d.).

- Al-Sabagh, A. M., et al. (2013). Equilibrium and Dynamic Surface Properties of Sulfosuccinate Surfactants. Journal of Dispersion Science and Technology, 34(12), 1663-1671.

- Uddin, M. S., & Roy, S. (2016). Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution.

-

TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. TEGEWA. Retrieved from [Link]

- Al-Sabagh, A. M., et al. (2009). The Surface and Thermodynamic Properties of Ethoxylated Sodium Monoalkyl Sulfosuccinate Surfactants. Journal of Dispersion Science and Technology, 30(1), 1-9.

- Schlemmer, A., et al. (2018). Synthesis and characterization of sulfosuccinate monoester surfactant from natural renewable resources. European Journal of Lipid Science and Technology, 120(10), 1800183.

- Al-Sabagh, A. M., et al. (2011). Synthesis of Ethoxylated Alkyl Sulfosuccinate Surfactants and the Investigation of Mixed Solutions. Journal of Surfactants and Detergents, 14(3), 365-373.

- Sabate, R., & Estelrich, J. (2005). Use of Isothermal Titration Calorimetry to Study Surfactant Aggregation in Colloidal Systems.

- Singh, H. N., et al. (1980). Micelle formation of ionic surfactants in polar non aqueous solvents. Journal of Physical Chemistry, 84(16), 2191-2194.

- De Lisi, R., et al. (1999). Thermodynamics of Micelle Formation of Ionic Surfactants: A Critical Assessment for Sodium Dodecyl Sulfate, Cetyl Pyridinium Chloride and Dioctyl Sulfosuccinate (Na Salt) by Microcalorimetric, Conductometric, and Tensiometric Measurements. The Journal of Physical Chemistry B, 103(49), 10837-10848.

- Eastoe, J. (1996). Surfactant chemistry and general phase behaviour.

-

TA Instruments. (n.d.). Isothermal Titration Calorimeters. TA Instruments. Retrieved from [Link]

- Singh, P. P., & Anand, K. (2012). The effect of temperature onthe micellization of an anionic surfactant in mixed solvent systems. IOSR Journal of Applied Chemistry, 1(4), 24-30.

- Cheng, S., et al. (2015). Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Scholarly Commons.

- Decker, E. A., et al. (2000). Isothermal titration calorimetry study of pectin-ionic surfactant interactions. Journal of agricultural and food chemistry, 48(10), 4824-4828.

- Anisimov, M. A., & Yudin, I. K. (2015).

-

MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. Retrieved from [Link]

- D'Errico, G., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(20), 5515-5525.

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved from [Link]

- Craig, V. S., & Ninham, B. W. (2009).

- Bagheri, M., & Sharifi, M. (2018). Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited. Journal of Physical Chemistry B, 122(34), 8235-8245.

- Różycka-Roszak, B., & Fisicaro, E. (2000). Effect of electrolytes on the physicochemical behaviour of sodium dodecyl sulphate micelles. Journal of colloid and interface science, 227(2), 325-331.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfosuccinates - PCC Group Product Portal [products.pcc.eu]

- 3. Sulfosuccinates | Lamberti Group [lamberti.com]

- 4. mdpi.com [mdpi.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. researchgate.net [researchgate.net]

- 10. jsirjournal.com [jsirjournal.com]

- 11. Effects of surfactant and electrolyte concentrations on bubble formation and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. tegewa.de [tegewa.de]

- 15. researchgate.net [researchgate.net]

- 16. Isothermal Titration Calorimeters - TA Instruments [tainstruments.com]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. researchgate.net [researchgate.net]

- 19. Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development | Pharmaceuticals | MDPI [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

The Distinctive Amphiphilic Nature and Packing Behavior of Cyclohexyl Surfactants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Surfactants bearing a cyclohexyl moiety within their hydrophobic domain represent a unique class of amphiphiles with distinct physicochemical properties that deviate significantly from their linear alkyl chain counterparts. The inherent rigidity and steric bulk of the cycloaliphatic ring impose significant constraints on their self-assembly, leading to characteristic critical micelle concentrations (CMCs), packing parameters, and aggregate morphologies. This in-depth guide elucidates the fundamental principles governing the amphiphilic nature of cyclohexyl surfactants, provides a comprehensive analysis of their packing parameters, and details the experimental methodologies for their thorough characterization. Understanding these unique attributes is paramount for their application in advanced drug delivery systems and other specialized formulations where precise control over interfacial properties and aggregate structure is critical.

Introduction: The Cyclohexyl Moiety as a Unique Hydrophobic Building Block

Surfactants, or surface-active agents, are amphiphilic molecules comprising a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail.[1] This dual nature drives their adsorption at interfaces and their self-assembly in solution to form aggregates such as micelles.[2][3] While linear alkyl chains are the most common hydrophobic components, the incorporation of a cyclohexyl ring introduces significant structural and conformational rigidity.[4] This guide explores the profound impact of this cyclic group on the surfactant's behavior, offering insights for the rational design of novel amphiphiles for specialized applications, particularly in the pharmaceutical sciences.[5][6]

The synthesis of cyclohexyl-containing surfactants can be achieved through various organic chemistry routes, often starting from precursors like cyclohexanol or cyclohexylamine.[7][8] For instance, 4-(4'-alkylcyclohexyl) cyclohexanol can be synthesized from biphenyl through a series of Friedel-Crafts reactions, reduction, oxidation, and catalytic hydrogenation.[2] These synthetic pathways allow for the tailored design of surfactants with specific properties.

The Amphiphilic Character of Cyclohexyl Surfactants

The amphiphilicity of a surfactant is fundamentally dictated by the balance between its hydrophilic and hydrophobic parts. The bulky and non-polar nature of the cyclohexyl group provides a substantial hydrophobic driving force for self-assembly. However, its rigid, non-linear structure differentiates it from the more flexible and linear alkyl chains.

The Critical Micelle Concentration (CMC): A Tale of Two Geometries

The critical micelle concentration (CMC) is the concentration at which surfactant monomers begin to spontaneously form micelles in solution.[9] This is a critical parameter that reflects the thermodynamic stability of the micelles. The presence of a cyclohexyl ring generally leads to higher CMC values compared to linear alkyl chain surfactants of a similar hydrophobic volume.[4] This can be attributed to the steric hindrance imposed by the bulky cyclohexyl group, which can disrupt the efficient packing of the hydrophobic tails within the micelle core.[10]

A study on a series of sodium cyclohexyl alkanoates with the general formula C6H11(CH2)nCOONa (where n = 1, 2, 3, 4) revealed that these surfactants exhibit high CMC values and low aggregation numbers when compared to their linear sodium alkanoate counterparts.[4] This suggests that the cyclohexyl ring makes micellization less favorable, requiring a higher concentration of monomers to initiate self-assembly.

Table 1: Comparative CMC Values of Cyclohexyl-Containing and Linear Alkyl Surfactants

| Surfactant | Structure | CMC (mM) | Reference |

| Sodium Cyclohexylacetate (n=1) | C6H11CH2COONa | High (specific value not provided) | [4] |

| Sodium 2-Cyclohexylpropanoate (n=2) | C6H11(CH2)2COONa | High (specific value not provided) | [4] |

| Sodium 3-Cyclohexylbutanoate (n=3) | C6H11(CH2)3COONa | High (specific value not provided) | [4] |

| Sodium 4-Cyclohexylpentanoate (n=4) | C6H11(CH2)4COONa | High (specific value not provided) | [4] |

| cis-[(2-benzyloxy)-cyclohexyl-methyl]-N, N-dimethylammonium bromide | - | (Specific value not provided) | |

| trans-[(2-benzyloxy)-cyclohexyl-methyl]-N, N-dimethylammonium bromide | - | (Specific value not provided) | |

| N-cyclohexylmethyl-N,N-dimethyl-N-(1-dodecyl)ammonium bromide | C12H25N+(CH3)2(CH2C6H11) Br- | (Specific value not provided) | [11] |

Note: The table is populated with conceptual data based on the provided search results. Specific numerical values for all compounds were not available in the initial searches.

The thermodynamics of micellization for sodium cyclohexyl alkanoates indicate that the process is spontaneous and entropically driven, which is typical for surfactant self-assembly.[4][12] However, the efficiency and effectiveness of these surfactants in lowering the surface tension of water are lower than that of straight-chain alkanoates, further highlighting the influence of the cyclohexyl ring.[4]

The Packing Parameter: Predicting Aggregate Morphology

The shape and size of the aggregates formed by surfactants are governed by the molecular geometry of the surfactant, which can be quantified by the critical packing parameter (CPP).[13] The CPP is a dimensionless number defined as:

CPP = v / (a₀ * l)

Where:

-

v is the volume of the hydrophobic tail.

-

a₀ is the optimal head group area at the micelle-water interface.

-

l is the length of the hydrophobic tail.[14]

The value of the CPP dictates the preferred curvature of the surfactant monolayer and, consequently, the morphology of the resulting aggregate.[13][15]

Table 2: Relationship Between Packing Parameter and Aggregate Structure

| Packing Parameter (CPP) | Aggregate Morphology |

| < 1/3 | Spherical micelles |

| 1/3 to 1/2 | Cylindrical or rod-like micelles |

| 1/2 to 1 | Vesicles or bilayers |

| > 1 | Inverted micelles |

Source: Adapted from[13]

The Influence of the Cyclohexyl Group on the Packing Parameter

The rigid and bulky nature of the cyclohexyl group significantly impacts the terms in the packing parameter equation:

-

Volume of the Hydrophobic Tail (v): The cyclohexyl ring contributes a larger volume for a given chain length compared to a linear alkyl chain.

-

Length of the Hydrophobic Tail (l): The effective length of a hydrophobic tail containing a cyclohexyl ring is less straightforward to define than for a linear chain due to its non-linear structure.

-

Optimal Head Group Area (a₀): The steric hindrance from the cyclohexyl group can prevent the head groups from packing as closely as they would with linear chains, potentially leading to a larger effective head group area.[16]

It is hypothesized that the increased volume (v) and potentially larger head group area (a₀) caused by the cyclohexyl group will lead to a CPP that favors structures with less curvature than spherical micelles, such as cylindrical micelles or even vesicles, depending on the specific head group and any attached linear alkyl chains. The phenyl and cyclohexyl rings in the head groups of some surfactants have been observed to bend towards the micellar interior to minimize contact with water, which would also influence the packing geometry.[11]

Caption: Workflow for CMC determination using surface tensiometry.

Characterization of Micelle Size and Shape

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for determining the size, shape, and aggregation number of micelles.

Experimental Protocol: Micelle Size Analysis by Dynamic Light Scattering (DLS)

-

Sample Preparation: Prepare a solution of the cyclohexyl surfactant at a concentration significantly above the CMC in a suitable buffer. Filter the solution through a sub-micron filter to remove dust and other particulates.

-

DLS Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature. Collect the scattered light intensity correlation data.

-

Data Analysis: The instrument's software will analyze the correlation function to determine the diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) of the micelles.

Experimental Protocol: Micelle Shape and Internal Structure by Small-Angle X-ray Scattering (SAXS)

-

Sample Preparation: Prepare a series of surfactant solutions at different concentrations above the CMC. A matching buffer solution is also required for background subtraction.

-

SAXS Data Collection: Load the samples into the SAXS instrument. Collect scattering data for each sample and the buffer.

-

Data Analysis: After background subtraction, the scattering data is analyzed by fitting it to theoretical models for different shapes (e.g., spherical, cylindrical). This analysis can provide information on the micelle's dimensions, aggregation number, and internal structure.

Applications in Drug Development

The unique properties of cyclohexyl surfactants make them attractive for various applications in drug delivery. [17][18]Their ability to form diverse aggregate structures can be harnessed to encapsulate and deliver poorly water-soluble drugs. [19]The steric bulk of the cyclohexyl group may also provide enhanced stability to the drug-loaded micelles. The use of surfactants in drug delivery can improve the bioavailability of hydrophobic drugs and protect them from degradation in the biological environment. [5]

Conclusion

Cyclohexyl surfactants exhibit a fascinating and complex self-assembly behavior that is a direct consequence of the steric and conformational constraints imposed by the cycloaliphatic ring. Their higher CMC values and tendency to form non-spherical aggregates, as predicted by the packing parameter concept, distinguish them from their linear alkyl chain counterparts. A thorough understanding of their physicochemical properties, obtained through rigorous experimental characterization, is essential for unlocking their full potential in advanced applications, from drug delivery to materials science.

References

- CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl)

-

Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

- Synthesis of surfactant?modified ZIF?8 and its application in drug delivery and tumor therapy - Onkologia i Radioterapia. (URL: Not Available)

-

A recent overview of surfactant–drug interactions and their importance - PMC - NIH. (URL: [Link])

-

Sterically-hindered Organosilicon Compounds Containing Cyclohexyl Groups. I. Reactions of Organolithium Compounds with Tricyclohexylfluorosilane | Bulletin of the Chemical Society of Japan | Oxford Academic. (URL: [Link])

-

Physicochemical characterization of bromide mono- and dimeric surfactants with phenyl and cyclohexyl rings in the head group - PubMed. (URL: [Link])

-

Micelle Structure and Hydrophobic Hydration | Request PDF - ResearchGate. (URL: [Link])

- US4384142A - Production of cyclohexylamine - Google P

-

A study of micellization and the thermodynamic properties of a series of aqueous sodium cyclohexyl alkanoate surfactants - Canadian Science Publishing. (URL: [Link])

-

(PDF) Structure and Applications of Surfactants - ResearchGate. (URL: [Link])

-

The effects of surfactant and oil chemical structures on self-assembly in apolar media. (URL: [Link])

-

Generalization of the Packing Parameter for Quantifying the Morphology of Peptide Amphiphile Micelles - bioRxiv. (URL: [Link])

-

The Equivalence of Enthalpies of Micellization from Calorimetry and the Variation of Critical Micelle Points with Temperature as Exemplified for Aqueous Solutions of an Aliphatic Cationic Surfactant - PubMed. (URL: [Link])

-

Ternary Mixed Micelle Hexadecyltrimethylammonium Bromide—Dodecyltrimethylammonium Bromide—Sodium Deoxycholate: Gibbs Free Energy of Mixing and Excess Gibbs Energy of Mixing - MDPI. (URL: [Link])

-

Micelle formation of a non-ionic surfactant in non-aqueous molecular solvents and protic ionic liquids (PILs) - RSC Publishing. (URL: [Link])

-

Surfactants mostly used in drug delivery. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Syntheses of surfactants from oleochemical epoxides - ResearchGate. (URL: [Link])

-

1 INTRODUCTION TO SURFACTANTS - Wiley Monthly Title Update and Image Download Site. (URL: [Link])

-

Preparation and Characterization of Micelles - OUCI. (URL: [Link])

-

Micelle Structure and Hydrophobic Hydration - PubMed. (URL: [Link])

-

Self-Assembly of Stimuli-ResponsiveR[7]otaxanes by Amidinium Exchange | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

-

Thermodynamics of micellization - Wikipedia. (URL: [Link])

-

Comparison of the Adsorption of Linear Alkanesulfonate and Linear Alkylbenzenesulfonate Surfactants at Liquid Interfaces - University of Oregon. (URL: [Link])

-

Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development - MDPI. (URL: [Link])

-

SURFACTANTS Types and Uses - Laboratorio FIRP. (URL: [Link])

-

Characterization of Electron Beam-Induced Polymerization of Isodecyl Methacrylate, Benzyl Methacrylate, and Their Equimolar Mixture Based on Monomer Properties - MDPI. (URL: [Link])

-

(PDF) Molecular thermodynamics of micellization: Micelle size distributions and geometry transitions - ResearchGate. (URL: [Link])

-

MICELLES AND ITS PROPERTIES - IJNRD. (URL: [Link])

-

Molecular Packing Parameter and Surfactant Self-Assembly: The Neglected Role of the Surfactant Tail† | Request PDF - ResearchGate. (URL: [Link])

-

Micelle Formation and the Hydrophobic Effect - ResearchGate. (URL: [Link])

-

Anti‐cooperative Self‐Assembly with Maintained Emission Regulated by Conformational and Steric Effects - PMC - PubMed Central. (URL: [Link])

-

Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - NIH. (URL: [Link])

-

Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics - PMC. (URL: [Link])

-

Thermodynamics of micelle formation of some cationic surfactants as a function of temperature and solvent - CORE. (URL: [Link])

-

surfactant packing parameter: Topics by Science.gov. (URL: [Link])

-

Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry - YouTube. (URL: [Link])

-

Micellization behavior of a catanionic surfactant with high solubility mismatch: Composition, temperature, and salt effects | Request PDF - ResearchGate. (URL: [Link])

-

Advances in Polymer Micelles for Cancer Therapy: From Conventional to Smart Delivery Systems - MDPI. (URL: [Link])

- Surfactants. (URL: Not Available)

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]

- 3. Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. US4384142A - Production of cyclohexylamine - Google Patents [patents.google.com]

- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Physicochemical characterization of bromide mono- and dimeric surfactants with phenyl and cyclohexyl rings in the head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 14. Advances in Polymer Micelles for Cancer Therapy: From Conventional to Smart Delivery Systems [mdpi.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Anti‐cooperative Self‐Assembly with Maintained Emission Regulated by Conformational and Steric Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 18. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Protocols for emulsion polymerization using dicyclohexyl sodium sulfosuccinate

Application Note: High-Stability Emulsion Polymerization Using Dicyclohexyl Sodium Sulfosuccinate

Executive Summary & Strategic Utility

Dicyclohexyl sodium sulfosuccinate (often commercially available as Aerosol® A-196) represents a specialized class of sulfosuccinate surfactants distinct from the ubiquitous Dioctyl Sodium Sulfosuccinate (AOT/DOSS). While AOT is prized for extreme wetting and low Critical Micelle Concentration (CMC), the dicyclohexyl variant offers a higher CMC and higher dynamic surface tension .

Why choose Dicyclohexyl Sodium Sulfosuccinate?

-

Mechanical Stability: The rigid cyclohexyl rings provide a dense, mechanically robust interfacial layer, superior to flexible alkyl chains in high-shear environments.

-

Water Resistance: Unlike many anionic surfactants that promote re-wetting (water whitening) in dried films, this surfactant imparts excellent water resistance and adhesion to substrates.

-

Particle Size Control: Its higher CMC allows for controlled nucleation, preventing the formation of ultra-fine particles often seen with AOT, yielding a unimodal distribution ideal for high-solids latices.

Physicochemical Profile

Understanding the distinction between Dicyclohexyl and Dioctyl variants is critical for protocol adaptation.

| Parameter | Dicyclohexyl Sodium Sulfosuccinate | Dioctyl Sodium Sulfosuccinate (Standard AOT) | Impact on Protocol |

| CAS Number | 23386-52-9 | 577-11-7 | Identity Verification |

| Hydrophobic Tail | 2 x Cyclohexyl (C6 rings) | 2 x 2-Ethylhexyl (C8 chains) | Dicyclohexyl is less hydrophobic. |

| CMC (wt%) | ~3.0% (High) | ~0.12% (Low) | CRITICAL: Requires higher initial loading to form micelles. |

| Surface Tension | ~38–40 mN/m | ~26 mN/m | Higher tension = Better flow/leveling, less foam. |

| Solubility | Moderate in warm water | Good in water/organic solvents | May require heating (40°C) to dissolve fully in pre-mix. |

Mechanistic Insight: Interfacial Packing

The rigid dicyclohexyl tail groups prevent the surfactant from packing as tightly or flexibly as straight-chain alkyls. This results in a specific "packing parameter" that favors the stabilization of larger curvature radii (larger particles) and resists desorption under shear.

Figure 1: Mechanistic comparison highlighting the rigid steric bulk of the dicyclohexyl group, which dictates the higher concentration requirement for nucleation but results in superior film properties.

Detailed Protocol: Styrene-Butyl Acrylate Latex[1]

This protocol is designed for a Core-Shell or Semi-Continuous Starved Feed process. This ensures high conversion and prevents the "flooding" of the reactor with monomer, which can destabilize the emulsion given the high CMC of the surfactant.

Target Solids: 48-50% Target Tg: ~20°C (Adjust Monomer Ratios as needed)

Phase A: Reactor Charge (The Heel)

-

Water (Deionized): 250.0 g

-

Dicyclohexyl Sodium Sulfosuccinate: 1.5 g (Dissolved in 10mL warm water)[1]

-

Note: This is below CMC. We rely on the seed step for particle definition.

-

-

Buffer (Sodium Bicarbonate): 0.5 g (pH control is vital for sulfosuccinate stability).

Phase B: Monomer Pre-Emulsion (ME)

-

Water (Deionized): 180.0 g

-

Dicyclohexyl Sodium Sulfosuccinate: 12.0 g (High loading required for stability).

-

Tech Tip: Heat water to 40°C to facilitate rapid dissolution of the surfactant before adding monomers.

-

-

Styrene: 230.0 g

-

Butyl Acrylate: 210.0 g

-

Acrylic Acid: 8.0 g (Functional monomer for stability/adhesion).

Phase C: Initiator Solution

-

Ammonium Persulfate (APS): 2.5 g

-

Water: 50.0 g

Step-by-Step Methodology

-

Reactor Setup:

-

Equip a 1L glass reactor with a mechanical stirrer (anchor type, 200 RPM), nitrogen purge inlet, reflux condenser, and thermocouple.

-

Charge Phase A and heat to 80°C under continuous nitrogen purge.

-

-

The Seed Step (Critical for Size Control):

-

Once at 80°C, add 5% of Phase B (Pre-Emulsion) to the reactor.

-

Add 20% of Phase C (Initiator) .

-

Observation: Hold for 15 minutes. The solution should turn from translucent to a bluish-white opalescence . This confirms the formation of seed particles.

-

Why? Dicyclohexyl sulfosuccinate has a high CMC. If you skip the seed or dump everything in, you risk "coagulum shock" or massive particle size distribution.

-

-

Semi-Continuous Feed:

-

Begin feeding the remainder of Phase B and Phase C simultaneously over 3.0 to 3.5 hours .

-

Temperature Control: Maintain 80°C ± 2°C.

-

Agitation: Increase RPM slightly if viscosity rises, but avoid vortexing.

-

-

Cook-Off (Post-Polymerization):

-

After feeds act complete, hold temperature at 82°C for 60 minutes to consume residual monomer.

-

Optional: Redox chase (tBHP/SFS) can be used if VOC limits are strict.

-

-

Cooling & Neutralization:

-

Cool to 40°C.

-

Adjust pH to 7.5–8.5 using Ammonia or AMP-95.

-

Filter: Pass through a 100-mesh filter cloth. (Weigh coagulum to calculate stability).

-

Troubleshooting & Optimization Logic

The behavior of Dicyclohexyl Sodium Sulfosuccinate differs from standard emulsifiers. Use this logic flow to diagnose issues.

Figure 2: Diagnostic workflow for common failure modes associated with high-CMC sulfosuccinates.

Expert Note on Electrolytes: Dicyclohexyl sodium sulfosuccinate has excellent tolerance to multivalent cations (Ca++, Mg++) compared to AOT. If your application involves cementitious mixtures or hard water, this surfactant is the superior choice.

References

-

Syensqo (formerly Solvay). (2024). Aerosol® A-196 Surfactant Technical Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23671236, Butanedioic acid, 2-sulfo-, 1,4-dicyclohexyl ester, sodium salt. Retrieved from [Link]

Sources

Application Note: Electrostatic Stabilization of Styrene-Butadiene (SB) Latex Dispersions

Abstract & Scope

Styrene-Butadiene (SB) latex is a cornerstone copolymer in both industrial coatings and specialized pharmaceutical applications, such as transdermal drug delivery matrices and diagnostic reagent carriers. Its utility, however, is strictly governed by its colloidal stability. Instability leads to coagulation, phase separation, and inconsistent dosing or coating performance.

This guide details the stabilization of SB latex using anionic surfactants. Unlike generic protocols, this document focuses on the thermodynamic quantification of stability . We move beyond simple "mixing" to precise surface saturation titration and critical coagulation concentration (CCC) determination, grounded in DLVO (Derjaguin-Landau-Verwey-Overbeek) theory.

Theoretical Framework: The Physics of Repulsion

To stabilize SB latex, one must overcome the attractive Van der Waals forces inherent to the hydrophobic styrene-butadiene core. Anionic surfactants function by adsorbing onto the polymer interface, creating an Electrical Double Layer (EDL) .

The Mechanism

-

Tail Adsorption: The hydrophobic tail of the surfactant (e.g., the dodecyl chain) intercalates into the SB polymer matrix.

-

Head Repulsion: The anionic headgroup (e.g., sulfate or sulfonate) projects into the aqueous phase.

-

Stern Layer Formation: Counter-ions (e.g., Na+) bind tightly near the surface.

-

Diffuse Layer: A cloud of ions creates a zeta potential (

), providing the energy barrier (

Key Insight: Stability is not binary. It is a function of surface coverage (

Visualization of Stabilization Logic

Figure 1: Mechanistic pathway of anionic surfactant stabilization. The process relies on converting hydrophobic interaction into electrostatic potential.

Material Selection Strategy

Not all anionic surfactants are equivalent. Selection depends on the Critical Micelle Concentration (CMC) and the Hydrophile-Lipophile Balance (HLB).

| Surfactant Class | Representative Molecule | CMC (mM) | Role in SB Latex |

| Sulfates | Sodium Dodecyl Sulfate (SDS) | ~8.2 | Gold Standard. High charge density, rapid adsorption. Best for post-polymerization stabilization. |

| Sulfonates | Sodium Dodecylbenzene Sulfonate (SDBS) | ~1.5 | Robustness. More stable in acidic pH and harder water than sulfates. |

| Sulfosuccinates | Docusate Sodium (AOT) | ~2.5 | Wetting. Excellent for coating applications; lowers surface tension drastically but foams. |

| Carboxylates | Potassium Oleate | ~0.7-1.0 | Biocompatibility. Often used if the latex contacts biological tissues, though pH sensitive (precipitates < pH 8). |

Protocol 1: Determination of Surface Saturation (Soap Titration)

Objective: Determine the exact amount of surfactant required to cover the latex particle surface (Surface Saturation Area,

Principle: As surfactant is added to the latex, it adsorbs onto particles.[1] Surface tension (

Materials

-

Dialyzed SB Latex (to remove synthesis impurities).

-

0.05 M SDS Solution (Standardized).

-

Tensiometer (Du Noüy Ring or Wilhelmy Plate).

Step-by-Step Methodology

-

Preparation: Dilute SB latex to exactly 2% solids content (

) using deionized water. Adjust pH to 8.0 to ensure headgroup ionization. -

Baseline Measurement: Measure the surface tension (

) of the latex. -

Titration Loop:

-

Add SDS solution in increments of 0.5 mL.

-

Stir gently for 2 minutes (avoid foaming).

-

Measure

.

-

-

Plotting: Plot Surface Tension (

, mN/m) vs. Concentration of SDS (mmol/L). -

Analysis: Identify the inflection point (Break Point). The concentration at this point corresponds to Surface Saturation (

).

Calculation of Adsorption Area (

Protocol 2: Mechanical Stability Testing (High Shear)

Objective: Simulate processing conditions (pumping, coating) to ensure the latex does not coagulate under shear. This protocol is adapted from ASTM D1417 .[2]

Causality: Shear strips surfactant from the particle surface. If the desorption rate > adsorption rate, particles collide and coagulate.

Experimental Setup

-

Apparatus: High-speed disperser (e.g., Klaxon type) capable of 14,000 ± 200 rpm.

-

Container: Stainless steel cup with baffles.

Methodology

-

Conditioning: Adjust latex to 55% solids (or specific formulation concentration). Temperature: 25°C ± 1°C.[3]

-

Weighing: Weigh 80g of latex into the cup.

-

Shearing: Lower the agitator disc to 10mm from the bottom. Run at 14,000 rpm for exactly 30 minutes .

-

Filtration: Immediately filter the latex through a pre-weighed 80-mesh (180 µm) stainless steel screen.

-

Quantification:

-

Wash the coagulum (residue) on the screen with water.

-

Dry the screen at 105°C for 30 minutes.

-

Weigh the dried coagulum.

-

Acceptance Criteria:

Protocol 3: Electrolyte Stability (CCC Determination)

Objective: Determine the Critical Coagulation Concentration (CCC). This predicts stability in physiological buffers (PBS) or high-salt formulations.

Workflow Visualization

Figure 2: Workflow for determining the Critical Coagulation Concentration (CCC).

Methodology

-

Sample Prep: Dilute latex to a dilute dispersion (approx. 0.05 - 0.1% solids) where absorbance follows Beer-Lambert law.

-

Salt Series: Prepare NaCl solutions ranging from 100 mM to 1000 mM.

-

Kinetic Measurement:

-

Rapidly mix latex with salt solution.

-

Immediately record Absorbance (

) at 600 nm (or use Dynamic Light Scattering count rate) over 5 minutes.

-

-

Data Analysis:

-

Calculate the initial slope (

) for each salt concentration. -

Plot

vs. -

Result: The curve will have two regimes: reaction-limited (slow) and diffusion-limited (fast). The intersection of these two lines is the CCC .

-

Interpretation: A higher CCC indicates a more robust barrier. For SDS-stabilized SB latex, CCC is typically > 300 mM NaCl.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Coagulum in Shear Test | Insufficient Surface Coverage ( | Perform Soap Titration (Protocol 1). Increase surfactant to reach |

| Foaming during processing | Excess Free Surfactant | Reduce surfactant load. If |

| Viscosity Drift | Electroviscous Effect | High charge density expands the EDL, increasing effective volume fraction. Add trace salt (10mM NaCl) to compress EDL slightly. |

References

- Hiemenz, P. C., & Rajagopalan, R. (1997). Principles of Colloid and Surface Chemistry. Marcel Dekker. (Fundamental source for DLVO and Stern layer theory).

-

ASTM International. (2017). ASTM D1417-16, Standard Test Methods for Rubber Latices—Synthetic. ASTM International, West Conshohocken, PA. [Link]

-

Brown, W., & Zhao, J. (1994).[1] Interactions between Sodium Dodecyl Sulfate and Styrene-Butadiene Copolymer Latex Particles with Carboxyl Groups.[1][4] Langmuir, 10(10), 3395-3401.[1] [Link]

-

Maron, S. H., Elder, M. E., & Ulevitch, I. N. (1954). Determination of Surface Area and Particle Size of Synthetic Latex by Adsorption. Journal of Colloid Science, 9(1), 89-103. [Link]

Sources

Application of C16 Alkyl Sulfonates in Hydrophobic Ion Pairing Studies

A Technical Guide for Researchers and Drug Development Professionals

A Note on the Compound in Focus: Initial searches for a compound with the precise molecular formula C16H26NaO7S did not yield a commonly used hydrophobic ion pairing (HIP) agent. However, the query strongly suggests an interest in a C16-chain amphiphile for chromatographic applications. Therefore, this guide will focus on a representative and widely used C16 hydrophobic ion pairing agent: Sodium 1-Hexadecanesulfonate (C16H33NaO3S) . The principles, protocols, and insights discussed herein are broadly applicable to other long-chain alkyl sulfonate ion pairing reagents.

Introduction: The Power of Hydrophobic Ion Pairing in Chromatography

In the realm of analytical and preparative chromatography, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), the retention and separation of polar and charged analytes present a significant challenge.[1] Such molecules often exhibit poor interaction with non-polar stationary phases (like C8 or C18), leading to rapid elution, often within the solvent front, and inadequate resolution. Hydrophobic Ion Pairing (HIP) emerges as an elegant and powerful technique to overcome this limitation.[2]

HIP involves the addition of an ion pairing reagent to the mobile phase. This reagent is an amphiphilic molecule, possessing a charged head group and a hydrophobic tail.[3] For the analysis of positively charged analytes (cations), such as peptides, basic drugs, and catecholamines, an anionic ion pairing reagent like Sodium 1-Hexadecanesulfonate is employed.[1]

The underlying mechanism of retention enhancement in HIP-HPLC is multifaceted and generally understood through two predominant models:

-

The Ion-Pair Formation Model: In this model, the anionic ion pairing reagent forms a neutral, stoichiometric complex with the cationic analyte in the mobile phase.[3] This newly formed ion pair is significantly more hydrophobic than the original analyte, leading to a stronger interaction with the non-polar stationary phase and, consequently, increased retention.[4]

-

The Dynamic Ion-Exchange Model: This model posits that the hydrophobic tails of the ion pairing reagent adsorb onto the surface of the stationary phase, creating a dynamic, in-situ ion-exchange surface.[3] The negatively charged sulfonate head groups are oriented towards the mobile phase, effectively creating a transient cation-exchange surface that retards the elution of positively charged analytes.

In practice, both mechanisms likely contribute to the overall retention and separation process. The long C16 alkyl chain of Sodium 1-Hexadecanesulfonate provides a strong hydrophobic interaction with the stationary phase, making it a potent agent for retaining even highly polar cationic species.

The Role of Sodium 1-Hexadecanesulfonate (C16H33NaO3S)

Sodium 1-Hexadecanesulfonate is an anionic surfactant and a highly effective ion pairing reagent for RP-HPLC.[5] Its molecular structure, featuring a long C16 alkyl chain, imparts strong hydrophobicity, leading to significant increases in the retention of cationic analytes.

Key Properties of Sodium 1-Hexadecanesulfonate:

| Property | Value |

| Molecular Formula | C16H33NaO3S[5] |

| Molecular Weight | 328.49 g/mol [5] |

| Appearance | White to off-white powder or flakes |

| Solubility | Soluble in water |

The choice of a C16 chain length represents a balance. While longer chains provide greater retention, they can also lead to longer column equilibration times and may be more challenging to wash out of the column.[6] Therefore, dedicating a column specifically for ion pairing applications is a highly recommended practice.[7]

Core Principles for Method Development

Developing a robust and reproducible HIP-HPLC method requires careful consideration of several key parameters. The interplay between these factors governs the retention, selectivity, and peak shape of the analytes.

Concentration of the Ion Pairing Reagent

The concentration of Sodium 1-Hexadecanesulfonate in the mobile phase is a critical factor influencing analyte retention.

-

Low Concentrations (<5 mM): May result in insufficient pairing or surface coverage, leading to poor retention and peak shape.

-

Optimal Concentrations (5-20 mM): Typically provides a good balance of retention and peak symmetry.[1] Increasing the concentration within this range generally leads to increased retention.

-

High Concentrations (>20 mM): Can lead to excessively long retention times, potential issues with reagent solubility in high organic mobile phases, and prolonged column equilibration.[8]

The optimization of the ion pairing reagent concentration is an empirical process, often starting at around 5-10 mM and adjusting based on the initial chromatographic results.

Mobile Phase pH

The pH of the mobile phase is a crucial parameter for controlling the ionization state of the analytes.[9] For effective ion pairing with an anionic reagent like Sodium 1-Hexadecanesulfonate, the cationic analyte must be in its charged form. Therefore, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa of the basic functional group of the analyte.[8] This ensures complete protonation and consistent interaction with the ion pairing reagent. Phosphate and acetate buffers are commonly used to maintain a stable pH.[9]

Organic Modifier

Acetonitrile and methanol are the most common organic modifiers used in RP-HPLC.[9] The choice and concentration of the organic modifier directly impact the elution strength of the mobile phase.

-

Acetonitrile: Generally offers lower viscosity and higher elution strength compared to methanol.

-

Methanol: Can offer different selectivity for some analytes due to its protic nature.

The concentration of the organic modifier is adjusted to achieve the desired retention time for the analytes. A higher concentration of the organic modifier will decrease the retention of the ion pairs.

Column Selection

Standard C8 and C18 columns are well-suited for HIP-HPLC. The choice between C8 and C18 depends on the hydrophobicity of the analytes and the required retention. C18 columns, being more hydrophobic, will generally provide greater retention in the presence of an ion pairing reagent. It is highly advisable to dedicate a specific column for ion pairing methods to avoid carryover and reproducibility issues in other applications.[7]

Experimental Protocols

The following protocols provide a framework for developing an HIP-HPLC method for the analysis of cationic small molecules and peptides using Sodium 1-Hexadecanesulfonate.

Protocol 1: Preparation of Stock and Mobile Phases

Objective: To prepare the necessary solutions for the HIP-HPLC analysis.

Materials:

-

Sodium 1-Hexadecanesulfonate (HPLC Grade)[5]

-

HPLC-grade water

-

HPLC-grade acetonitrile or methanol

-

Buffer salts (e.g., Sodium Phosphate Monobasic, Phosphoric Acid)

-

0.22 µm or 0.45 µm membrane filters

Procedure:

-

Preparation of Ion Pairing Reagent Stock Solution (e.g., 100 mM):

-

Accurately weigh the required amount of Sodium 1-Hexadecanesulfonate. For 100 mL of a 100 mM solution, weigh 3.285 g.

-

Dissolve the reagent in HPLC-grade water in a volumetric flask.

-

Mix thoroughly until fully dissolved. This stock solution can be stored at room temperature.

-

-

Preparation of Aqueous Mobile Phase (e.g., Mobile Phase A: 10 mM Sodium 1-Hexadecanesulfonate in 25 mM Phosphate Buffer, pH 3.0):

-

Prepare a 25 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in HPLC-grade water.

-

Adjust the pH to 3.0 using phosphoric acid.

-

Add the required volume of the 100 mM Sodium 1-Hexadecanesulfonate stock solution to the buffer to achieve a final concentration of 10 mM.

-

Filter the final solution through a 0.22 µm or 0.45 µm membrane filter.

-

-

Preparation of Organic Mobile Phase (e.g., Mobile Phase B: Acetonitrile):

-

Use HPLC-grade acetonitrile. It is generally not necessary to add the ion pairing reagent to the organic mobile phase, as it is sufficiently soluble in the mixed mobile phase during the gradient.

-

Protocol 2: Method Development for a Cationic Small Molecule Drug

Objective: To develop a separation method for a basic drug and its related impurities.

Workflow Diagram:

Caption: Formation of a neutral ion pair for peptide retention.

Procedure:

-